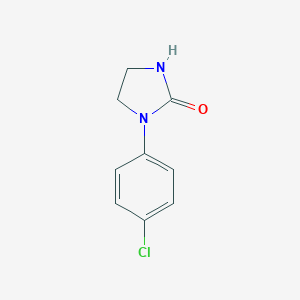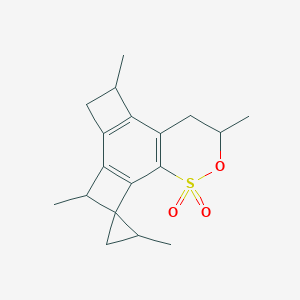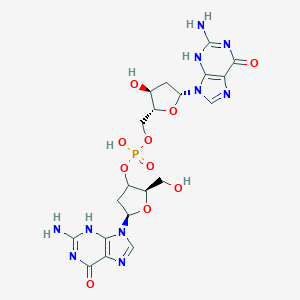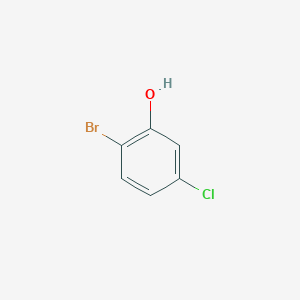
2-Chlorophenylhydroxylamine
Descripción general
Descripción
2-Chlorophenylhydroxylamine is a chemical compound with the molecular formula C6H6ClNO . It is also known by other names such as N-(2-chlorophenyl)hydroxylamine and Benzenamine,2-chloro-N-hydroxy- .
Molecular Structure Analysis
The molecular weight of 2-Chlorophenylhydroxylamine is 143.57 g/mol . The IUPAC name is N-(2-chlorophenyl)hydroxylamine . The InChI is 1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H and the Canonical SMILES is C1=CC=C(C(=C1)NO)Cl .Physical And Chemical Properties Analysis
2-Chlorophenylhydroxylamine has a molecular weight of 143.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 143.0137915 g/mol and the monoisotopic mass is also 143.0137915 g/mol . The topological polar surface area is 32.3 Ų .Aplicaciones Científicas De Investigación
Synthesis of Antifungal Agents
2-Chlorophenylhydroxylamine: is utilized in the synthesis of antifungal agents like pyraclostrobin . The compound serves as an intermediate in the selective hydrogenation of nitroaromatics to N-arylhydroxylamines, which are crucial in the production of these fungicides. This process involves intricate reactions that preserve sensitive functional groups while ensuring high yield and selectivity.
Development of Biocompatible Polymers
The compound’s derivatives are explored for creating biocompatible polymers . These polymers are designed to prevent nonspecific protein adsorption, which is essential for developing antibiofouling surfaces. Such surfaces have applications in medical devices, implants, and drug delivery systems, where minimizing biological rejection is critical.
Catalysis in Organic Synthesis
In organic synthesis, N-(2-chlorophenyl)hydroxylamine acts as a catalyst or reagent in various reactions . Its role in the selective catalytic hydrogenation of nitroarenes is particularly noteworthy, as it helps produce N-arylhydroxylamines, compounds with extensive applications in pharmaceuticals and agrochemicals.
Pharmaceutical Research
The compound is involved in pharmaceutical research, particularly in the chemoselective hydrogenation of nitroarenes to N-arylhydroxylamines . These hydroxylamines are precursors to many pharmaceuticals, highlighting the compound’s significance in drug development and synthesis.
Agrochemical Production
2-Chlorophenylhydroxylamine: is significant in the production of agrochemicals . It is used in the synthesis of intermediates that lead to the development of new pesticides and herbicides, contributing to the advancement of agricultural productivity and pest management.
Material Science Innovations
The compound’s ability to modify surface properties makes it valuable in material science . It can be used to alter the surface chemistry of various materials, leading to innovations in coatings, adhesives, and other material applications where surface interactions are crucial.
Environmental Science Applications
In environmental science, N-(2-chlorophenyl)hydroxylamine derivatives are studied for their potential in remediation technologies . They could be used to develop materials that capture and neutralize pollutants, playing a role in cleaning up environmental contaminants.
Bioengineering and Tissue Engineering
Lastly, the compound finds applications in bioengineering and tissue engineering . Its derivatives can be used to create scaffolds and surfaces that promote cell adhesion and growth, which is essential for developing artificial tissues and organs.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGHWCSFZVUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146646 | |
| Record name | 2-Chlorophenylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylhydroxylamine | |
CAS RN |
10468-16-3 | |
| Record name | 2-Chlorophenylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


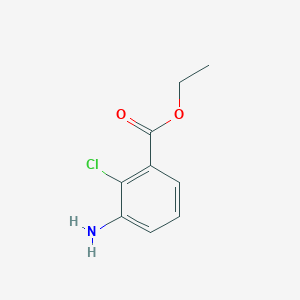



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)





